tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is characterized by a spirocyclic structure, which includes a lactone and an amide functional group. This compound is often used in chemical research and synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxo group.
1-Oxa-8-azaspiro[4.5]decan-3-ol: This compound features a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane: This compound includes a Boc-protected amine, making it useful in peptide synthesis.
Uniqueness
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and the study of biochemical processes.
Properties
IUPAC Name |
tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)9-17-8-10(13)15/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKDXXPNDWOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.